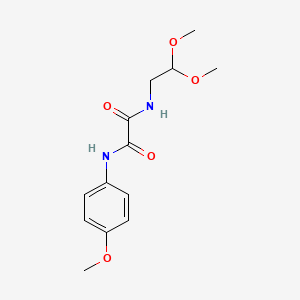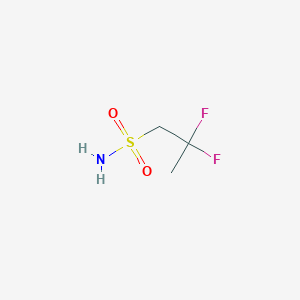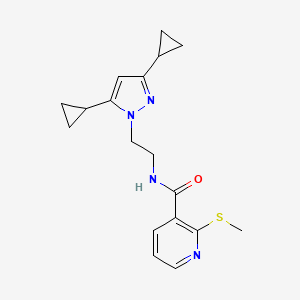![molecular formula C19H31N3O2 B2552172 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320821-18-7](/img/structure/B2552172.png)
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one, also known as TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TBPB is a potent activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel expressed in sensory neurons.
作用机制
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one activates TRPV1 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, allowing the influx of cations such as calcium and sodium into the cell. The increase in intracellular calcium levels leads to the activation of various downstream signaling pathways, including the release of neuropeptides and the activation of protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. In addition to the activation of TRPV1 channels, this compound has been shown to increase the release of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one as a research tool is its high potency and selectivity for TRPV1 channels. This compound has been shown to be more potent than other TRPV1 channel activators such as capsaicin and resiniferatoxin. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for the study of 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one. One area of research is the development of more potent and selective TRPV1 channel activators. Another area of research is the investigation of the role of TRPV1 channels in various disease states, including chronic pain, migraine, and cancer. Additionally, the use of this compound as a potential therapeutic agent for these diseases warrants further exploration. Finally, the development of novel delivery systems for this compound may improve its effectiveness in experimental settings.
合成方法
The synthesis of 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one involves several steps, starting with the reaction of 2-chloro-3-nitropyridazine with tert-butylamine to form 6-tert-butyl-2-nitropyridazine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 1-(oxan-3-ylmethyl)piperidin-4-amine to yield this compound.
科学研究应用
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one has been extensively used as a research tool to study the function of TRPV1 channels. TRPV1 channels are involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. This compound has been shown to activate TRPV1 channels in a dose-dependent manner, leading to an increase in intracellular calcium levels and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This compound has also been used to study the role of TRPV1 channels in various disease states, including chronic pain, migraine, and cancer.
属性
IUPAC Name |
6-tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,3)17-6-7-18(23)22(20-17)16-8-10-21(11-9-16)13-15-5-4-12-24-14-15/h6-7,15-16H,4-5,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDGCJJIHUQFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)


![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)


![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)

